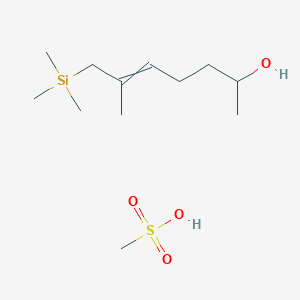

Methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol is a compound that combines the properties of methanesulfonic acid and a silylated alcohol. Methanesulfonic acid is a colorless liquid with the molecular formula CH3SO3H, known for its strong acidity and high solubility in water and organic solvents . The silylated alcohol component, 6-methyl-7-trimethylsilylhept-5-en-2-ol, is a derivative of heptenol with a trimethylsilyl group, which enhances its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonic acid is typically synthesized through the oxidation of dimethyl sulfide using oxygen from the air or chlorine . The silylated alcohol, 6-methyl-7-trimethylsilylhept-5-en-2-ol, can be prepared by reacting heptenol with trimethylsilyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of methanesulfonic acid involves the oxidation of dimethyl disulfide with nitric acid, followed by restoration using atmospheric oxygen . This method is preferred for its efficiency and high yield. The silylated alcohol is produced on a smaller scale, often in specialized chemical laboratories.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol undergoes various chemical reactions, including:

Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonate salts.

Reduction: The silylated alcohol can be reduced to form the corresponding alcohol without the silyl group.

Substitution: Both components can participate in substitution reactions, where the silyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and acids are commonly employed.

Major Products

Oxidation: Methanesulfonate salts and other sulfonic acid derivatives.

Reduction: Alcohols and hydrocarbons.

Substitution: Various substituted silyl compounds.

Scientific Research Applications

Methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol has diverse applications in scientific research:

Chemistry: Used as a catalyst in esterification and alkylation reactions.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Investigated for its potential in drug development and delivery systems.

Industry: Utilized in electroplating, battery electrolytes, and metal recovery processes.

Mechanism of Action

The compound exerts its effects through various mechanisms:

Methanesulfonic Acid: Acts as a strong acid catalyst, facilitating protonation and subsequent reactions.

Silylated Alcohol: Enhances stability and reactivity, allowing for selective reactions and product formation.

Comparison with Similar Compounds

Similar Compounds

Sulfuric Acid: Another strong acid with similar catalytic properties but higher corrosivity.

Trimethylsilyl Chloride: A silylating agent used in similar reactions but without the acidic properties.

Uniqueness

Methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol is unique due to its combination of strong acidity and silylation, providing enhanced stability and reactivity compared to other compounds .

Biological Activity

Methanesulfonic acid (MSA) combined with 6-methyl-7-trimethylsilylhept-5-en-2-ol is a compound of interest due to its unique chemical structure and potential biological activities. MSA is known for its strong acidity and biodegradability, while the latter component, 6-methyl-7-trimethylsilylhept-5-en-2-ol, is a derivative that may exhibit various biological properties. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be broken down into two parts:

- Methanesulfonic Acid (MSA) : A colorless, biodegradable liquid with a high solubility in water. It is recognized for its low toxicity to aquatic life and its utility as a catalyst in organic synthesis.

- 6-Methyl-7-trimethylsilylhept-5-en-2-ol : An alcohol derivative that contributes to the overall biological activity of the compound.

1. Antimicrobial Properties

Research indicates that MSA possesses antimicrobial properties, making it effective against various bacterial strains. Its application in pharmaceuticals often involves the synthesis of sulfonamides and other compounds that enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of MSA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5% |

| S. aureus | 0.75% |

| P. aeruginosa | 1% |

2. Biocompatibility and Toxicity

Despite its strong acidic nature, MSA has been shown to have low toxicity in biological systems, which is advantageous for its use in drug formulation. Studies suggest that it can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).

Case Study: Salification of APIs

In a study involving the salification of an amine-bearing API using MSA, researchers found that the resulting salts exhibited significantly improved solubility compared to those formed with traditional organic acids, thereby enhancing bioavailability.

3. Environmental Impact

MSA is recognized as an environmentally friendly compound due to its biodegradability and lack of toxic fumes. It plays a role in organic sulfur cycles, contributing to ecological balance.

The mechanism by which methanesulfonic acid exerts its biological effects involves:

- Protonation of Functional Groups : The strong acidity allows MSA to protonate various functional groups in microbial cells, disrupting their metabolic processes.

- Catalytic Activity : As a Brønsted acid catalyst, it facilitates various chemical reactions that can lead to the synthesis of biologically active compounds.

Properties

CAS No. |

660823-58-5 |

|---|---|

Molecular Formula |

C12H28O4SSi |

Molecular Weight |

296.50 g/mol |

IUPAC Name |

methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol |

InChI |

InChI=1S/C11H24OSi.CH4O3S/c1-10(9-13(3,4)5)7-6-8-11(2)12;1-5(2,3)4/h7,11-12H,6,8-9H2,1-5H3;1H3,(H,2,3,4) |

InChI Key |

BSFYZYXXDQMKHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C[Si](C)(C)C)O.CS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.